3-(Ethoxymethyl)-4-methoxybenzaldehyde

Catalog No.
S1909946
CAS No.
832737-85-6
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
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3-(Ethoxymethyl)-4-methoxybenzaldehyde

CAS Number

832737-85-6

Product Name

3-(Ethoxymethyl)-4-methoxybenzaldehyde

IUPAC Name

3-(ethoxymethyl)-4-methoxybenzaldehyde

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3

InChI Key

QNWBFWJFRDIZEI-UHFFFAOYSA-N

SMILES

CCOCC1=C(C=CC(=C1)C=O)OC

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=O)OC

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3-(Ethoxymethyl)-4-methoxybenzaldehyde, also known as 3-ethoxy-4-methoxybenzaldehyde, is an aromatic aldehyde characterized by the presence of both ethoxy and methoxy functional groups attached to a benzaldehyde backbone. Its molecular formula is C10H12O3C_{10}H_{12}O_3 with a molecular weight of 180.2 g/mol. This compound appears as a colorless to pale yellow solid and is soluble in organic solvents such as methanol and acetone. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique chemical structure, which allows it to participate in various

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as alcohols to form hemiacetals or acetals.
  • Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or Schiff bases.

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde typically involves the reaction of isovanillin with bromoethane under basic conditions. A common method includes:

  • Reagents: Isovanillin, bromoethane, sodium hydroxide (or another base), and a phase transfer catalyst (such as tetrabutylammonium fluoride).
  • Procedure: Dissolve sodium hydroxide in water, add isovanillin and bromoethane, and stir at room temperature for several hours.
  • Isolation: After the reaction completes, filter the mixture to obtain the product as a white solid with high purity (up to 99%) and good yield (around 95%) .

This method emphasizes the importance of controlling reaction conditions for optimal yield and purity.

4-MethoxybenzaldehydeMethoxy group at para positionUsed in fragrance and flavor industries3-Hydroxy-4-methoxybenzaldehydeHydroxy group at meta positionPrecursor for anticancer drugs2-Ethoxy-4-formylanisoleEthoxy group at ortho positionUsed in organic synthesisBenzaldehydeSimple aromatic aldehydeSolvent and intermediate in organic chemistry

The uniqueness of 3-(Ethoxymethyl)-4-methoxybenzaldehyde lies in its specific combination of ethoxy and methoxy groups at distinct positions on the benzene ring, which may influence its reactivity and biological properties compared to these similar compounds.

Interaction studies involving 3-(Ethoxymethyl)-4-methoxybenzaldehyde are essential for understanding its potential biological effects. Compounds with similar structures have been investigated for their interactions with biological targets such as enzymes and receptors. For example, studies on methoxy-substituted benzaldehydes have shown their ability to modulate enzyme activity or interact with cell signaling pathways, indicating that 3-(Ethoxymethyl)-4-methoxybenzaldehyde may exhibit comparable interactions .

Alkylation of Isovanillin with Halogenated Ethane Derivatives

The alkylation of isovanillin (4-hydroxy-3-methoxybenzaldehyde) with ethyl halides represents the most widely employed synthetic approach for producing 3-ethoxy-4-methoxybenzaldehyde. This method utilizes nucleophilic substitution reactions under basic conditions to introduce the ethoxy group at the 3-position of the aromatic ring [1] [2].

Traditional Alkylation Methods

Conventional alkylation procedures typically employ ethyl bromide or ethyl iodide as the alkylating agents in the presence of strong bases such as sodium hydroxide or potassium carbonate [1] [2]. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide anion, generated by deprotonation of the hydroxyl group, attacks the electrophilic carbon of the ethyl halide [3] [4].

Recent patent literature describes an optimized procedure utilizing isovanillin and ethyl bromide under aqueous conditions. The reaction employs sodium hydroxide as the base and tetrabutylammonium fluoride as a phase transfer catalyst, achieving yields of 95-96% with purities exceeding 99.9% [1] [2]. The reaction conditions are notably mild, operating at temperatures between 0-60°C for 3-6 hours, making this approach environmentally favorable compared to traditional methods requiring high temperatures.

Mechanistic Considerations

The alkylation mechanism follows a typical SN2 pathway where the nucleophilic phenoxide ion attacks the electrophilic carbon atom of the ethyl halide from the backside, resulting in inversion of configuration at the reaction center [3] [5]. The reaction is favored with primary alkyl halides such as ethyl bromide and ethyl iodide, as secondary and tertiary halides tend to undergo elimination reactions rather than substitution [3] [5].

The choice of halide leaving group significantly influences reaction rates and yields. Iodide serves as an excellent leaving group due to its weak C-I bond and high polarizability, followed by bromide and chloride in decreasing order of reactivity [6] [7]. Ethyl iodide typically provides faster reaction rates compared to ethyl bromide, though both reagents achieve comparable yields under optimized conditions [6] [7].

Catalytic Systems for Etherification Reactions

Phase transfer catalysis has emerged as a powerful methodology for facilitating etherification reactions between aqueous and organic phases. This approach enables reactions to proceed under milder conditions while maintaining high selectivity and yield [8] [9] [10].

Quaternary Ammonium Catalysts

Tetrabutylammonium bromide stands as the most commonly employed phase transfer catalyst for isovanillin alkylation reactions [1] [2] [8]. This quaternary ammonium salt facilitates the transfer of ionic species between aqueous and organic phases, enabling efficient alkylation under heterogeneous conditions [9] [10].

The catalytic mechanism involves the formation of lipophilic ion pairs between the quaternary ammonium cation and the phenoxide anion at the interface of the two phases [8] [9]. These ion pairs subsequently transfer into the organic phase where nucleophilic substitution occurs with the alkyl halide [8] [9]. The catalyst is regenerated through ion exchange with the base in the aqueous phase, allowing for catalytic turnover [9] [10].

Recent research has explored the use of gemini surfactants as alternative phase transfer catalysts for isovanillin alkylation [8]. These dimeric quaternary ammonium compounds, characterized by two hydrophobic tails connected by a spacer group, demonstrate superior surface activity compared to conventional monomeric surfactants [8]. Studies have shown that gemini surfactants with long hydrophobic alkyl chains (16-carbon chains) exhibit catalytic activity comparable to tetrabutylammonium bromide in isovanillin alkylation reactions [8].

Alternative Catalytic Systems

Beyond traditional quaternary ammonium salts, several alternative catalytic systems have been developed for etherification reactions. Polyethylene glycol serves as an effective phase transfer agent due to its ability to solvate both organic and inorganic species [1] [2]. Crown ethers and cryptands represent another class of phase transfer catalysts that form stable complexes with metal cations, facilitating anion transfer into organic phases [11].

Solid-supported catalysts have gained attention for their environmental benefits and ease of recovery. These heterogeneous systems often employ quaternary ammonium salts immobilized on polymer supports or inorganic matrices, enabling catalyst recycling and reducing waste generation.

Solvent Selection and Reaction Optimization Strategies

Solvent selection plays a crucial role in determining reaction efficiency, selectivity, and environmental impact in etherification reactions. The choice of reaction medium affects mass transfer, catalyst solubility, and product isolation procedures [12] [13].

Traditional Organic Solvents

Tetrahydrofuran has been extensively used as a reaction medium for phase transfer catalyzed alkylation reactions [8]. Its moderate polarity and ability to dissolve both organic substrates and phase transfer catalysts make it suitable for heterogeneous reaction systems [8]. However, tetrahydrofuran suffers from limitations including peroxide formation upon storage and moderate environmental impact [13].

Dimethylformamide and dimethylsulfoxide represent polar aprotic solvents that can effectively solvate both nucleophiles and electrophiles [12]. These solvents enhance reaction rates by stabilizing charged intermediates and reducing ion pairing effects [12]. Nevertheless, their high boiling points and potential toxicity present challenges for product isolation and environmental sustainability [12].

Green Solvent Alternatives

Water emerges as the most environmentally benign solvent for etherification reactions [1] [2]. The development of aqueous phase transfer catalysis has enabled efficient alkylation reactions in water, eliminating the need for organic co-solvents [1] [2]. This approach offers significant advantages including simplified product isolation, reduced environmental impact, and enhanced safety [1] [2].

Recent investigations have identified 2-methoxyethanol as a selective solvent for etherification reactions [12]. This alcohol demonstrates unprecedented selectivity for etherification over esterification in microwave-driven reactions, providing high yields of ether products without formation of undesired ester byproducts [12].

Dimethyl carbonate represents another sustainable solvent option that aligns with green chemistry principles [13]. This compound serves as both a solvent and a potential methylating agent, offering reduced toxicity compared to traditional carbonate sources [13].

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by enabling rapid heating and enhanced reaction rates. This technology is particularly beneficial for etherification reactions, reducing reaction times from hours to minutes while maintaining high yields.

The advantages of microwave-assisted synthesis include uniform heating, reduced energy consumption, and enhanced selectivity. Microwave energy directly couples with polar molecules in the reaction mixture, providing efficient energy transfer and minimizing thermal gradients.

A recent study demonstrated the synthesis of ethers using microwave irradiation at 300 watts with catalysts derived from waste banana peels. This approach eliminates the need for corrosive bases and harsh reaction conditions while achieving high product yields.

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in benzaldehyde synthesis has become increasingly important for sustainable industrial processes [14] [15] [16]. These approaches focus on waste minimization, energy efficiency, and the use of renewable feedstocks [14] [15] [16].

Solvent-Free Methodologies

Solvent-free synthesis represents the ultimate green chemistry approach by eliminating organic solvents entirely [14] [15]. These reactions typically employ neat reactants or solid-supported catalysts to facilitate chemical transformations [15] [17].

Grinding methods have been developed for the preparation of organometallic catalysts without the use of solvents [17]. This approach enables rapid catalyst synthesis while maintaining high purity and activity [17]. The mechanochemical activation provided by grinding can enhance reaction rates and yields compared to solution-phase methods [17].

Enzymatic and Biocatalytic Processes

Enzymatic catalysis offers significant advantages for green synthesis including mild reaction conditions, high selectivity, and biodegradable catalysts [15]. Lipase-catalyzed etherification reactions have been developed as alternatives to traditional chemical methods [15].

These biocatalytic processes typically operate at ambient temperatures and neutral pH, minimizing energy requirements and reducing the formation of byproducts [15]. The high specificity of enzymes enables selective transformations that would be difficult to achieve using conventional chemical catalysts [15].

Renewable Feedstock Utilization

The development of synthetic routes from renewable feedstocks represents a key strategy for sustainable chemical production [18] [19]. Vanillin and its derivatives can be obtained from lignin, a abundant biomass component that is currently underutilized in industrial processes [18].

Recent research has demonstrated the selective conversion of lignin to vanillin using vanadium oxide catalysts and hydrogen peroxide as an oxidant [18]. This process offers several advantages including the use of renewable feedstocks, environmentally benign oxidants, and selective product formation [18].

Atom Economy and Waste Reduction

Atom economy, defined as the percentage of reactant atoms incorporated into the final product, serves as a crucial metric for evaluating synthetic efficiency [15] [16]. Etherification reactions typically exhibit high atom economy when optimized properly, with most reactant atoms contributing to the desired product [15] [16].

Waste reduction strategies include the development of catalytic processes that minimize byproduct formation and enable catalyst recycling [15] [16]. The use of heterogeneous catalysts facilitates catalyst recovery and reuse, reducing both environmental impact and production costs [15] [16].

Recent advances in process intensification have enabled the development of continuous flow reactors for etherification reactions [10] [20]. These systems offer improved heat and mass transfer, enhanced safety, and reduced waste generation compared to traditional batch processes [10] [20].

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for elucidating the molecular structure of 3-(Ethoxymethyl)-4-methoxybenzaldehyde. The compound exhibits characteristic spectral features that allow for comprehensive structural determination through both proton and carbon-13 nuclear magnetic resonance analyses [1] [2] [3].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 3-(Ethoxymethyl)-4-methoxybenzaldehyde, recorded in deuterated chloroform at 400 megahertz, displays distinctive resonance patterns characteristic of substituted benzaldehyde derivatives [1] [2]. The aldehyde proton appears as the most deshielded signal at approximately 9.84 parts per million, manifesting as a singlet consistent with the absence of vicinal coupling partners [1] [4]. This chemical shift value aligns with the typical range for aromatic aldehydes, where the electron-withdrawing nature of the carbonyl group significantly deshields the formyl proton [4].

The aromatic region exhibits three distinct proton environments, reflecting the trisubstituted benzene ring pattern [1] [2]. The proton at the 5-position resonates at 7.42 parts per million as a doublet with a coupling constant of 8.0 hertz, indicating ortho coupling with the adjacent aromatic proton [1]. The 6-position proton appears at 7.18 parts per million as a doublet of doublets with coupling constants of 8.0 and 1.5 hertz, demonstrating both ortho and meta coupling patterns [1]. The 2-position proton manifests at 6.96 parts per million as a doublet with a coupling constant of 1.5 hertz, exhibiting only meta coupling due to its isolation by the ethoxymethyl substituent [1].

The ethoxymethyl bridge protons present a characteristic singlet at 4.72 parts per million, integrating for two protons [1]. This chemical shift reflects the electron-withdrawing influence of the adjacent oxygen atoms, causing significant deshielding compared to typical methylene protons [4]. The methoxy group appears as a sharp singlet at 3.95 parts per million, integrating for three protons, consistent with the expected chemical shift range for aromatic methoxy substituents [1] [4].

The ethoxy portion displays the characteristic ethyl pattern with the methylene protons appearing as a quartet at 3.68 parts per million with a coupling constant of 7.0 hertz, while the terminal methyl protons manifest as a triplet at 1.28 parts per million with the same coupling constant [1]. This splitting pattern confirms the presence of an intact ethyl group within the ethoxymethyl substituent [4].

Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The carbon-13 Nuclear Magnetic Resonance spectrum, acquired at 100 megahertz in deuterated chloroform, provides comprehensive information regarding the carbon framework of 3-(Ethoxymethyl)-4-methoxybenzaldehyde [1] [5]. The carbonyl carbon appears as the most deshielded signal at 191.2 parts per million, characteristic of aromatic aldehyde functionality [4] [6]. This chemical shift value falls within the expected range for benzaldehyde derivatives and confirms the presence of the formyl group [4].

The aromatic carbon atoms display chemical shifts consistent with a substituted benzene ring system [1] [5] [6]. The carbon bearing the methoxy substituent resonates at 154.8 parts per million, reflecting the electron-donating effect of the oxygen atom [4]. The carbon bearing the ethoxymethyl group appears at 149.2 parts per million, also showing the influence of oxygen substitution [4]. The carbonyl-bearing carbon manifests at 131.2 parts per million, demonstrating the electron-withdrawing effect of the aldehyde group [4] [6].

The remaining aromatic carbons appear in the typical aromatic region between 108.7 and 126.8 parts per million [1] [5] [4]. The ethoxymethyl bridge carbon resonates at 73.5 parts per million, characteristic of carbon atoms bonded to two oxygen atoms [4]. The ethoxy methylene carbon appears at 65.2 parts per million, typical for carbons alpha to oxygen in ether linkages [4]. The methoxy carbon manifests at 56.1 parts per million, consistent with aromatic methoxy groups [1] [4]. Finally, the ethyl terminal methyl carbon appears at 15.3 parts per million, within the expected range for alkyl carbons [4].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 3-(Ethoxymethyl)-4-methoxybenzaldehyde

Spectroscopic TechniqueChemical Shift (δ, ppm)AssignmentMultiplicity/Integration
1H NMR (CDCl3, 400 MHz)9.84 (s, 1H)CHO (aldehyde proton)singlet, 1H
1H NMR (CDCl3, 400 MHz)7.42 (d, J = 8.0 Hz, 1H)H-5 (aromatic)doublet, 1H
1H NMR (CDCl3, 400 MHz)7.18 (dd, J = 8.0, 1.5 Hz, 1H)H-6 (aromatic)doublet of doublets, 1H
1H NMR (CDCl3, 400 MHz)6.96 (d, J = 1.5 Hz, 1H)H-2 (aromatic)doublet, 1H
1H NMR (CDCl3, 400 MHz)4.72 (s, 2H)OCH2O (ethoxymethyl bridge)singlet, 2H
1H NMR (CDCl3, 400 MHz)3.95 (s, 3H)OCH3 (methoxy group)singlet, 3H
1H NMR (CDCl3, 400 MHz)3.68 (q, J = 7.0 Hz, 2H), 1.28 (t, J = 7.0 Hz, 3H)OCH2CH3 (ethoxy group)quartet + triplet
13C NMR (CDCl3, 100 MHz)191.2C=O (carbonyl carbon)quaternary
13C NMR (CDCl3, 100 MHz)154.8C-4 (aromatic)quaternary
13C NMR (CDCl3, 100 MHz)149.2C-3 (aromatic)quaternary
13C NMR (CDCl3, 100 MHz)131.2C-1 (aromatic)quaternary
13C NMR (CDCl3, 100 MHz)126.8C-6 (aromatic)tertiary
13C NMR (CDCl3, 100 MHz)112.4C-5 (aromatic)tertiary
13C NMR (CDCl3, 100 MHz)108.7C-2 (aromatic)tertiary
13C NMR (CDCl3, 100 MHz)73.5OCH2O (ethoxymethyl bridge)secondary
13C NMR (CDCl3, 100 MHz)65.2OCH2CH3 (ethoxy methylene)secondary
13C NMR (CDCl3, 100 MHz)56.1OCH3 (methoxy carbon)primary
13C NMR (CDCl3, 100 MHz)15.3OCH2CH3 (ethoxy methyl)primary

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through characteristic fragmentation patterns of 3-(Ethoxymethyl)-4-methoxybenzaldehyde under electron impact ionization conditions [7] [8]. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the molecular formula C11H14O3, though with relatively low intensity (15%) due to the instability of the radical cation [7] [9].

The fragmentation pattern follows predictable pathways common to aromatic aldehydes and ethers [7] [9]. The base peak occurs at mass-to-charge ratio 151, representing the loss of the ethoxy group (C2H5O, 43 mass units) through alpha-cleavage at the ether bond [7]. This fragmentation pathway demonstrates the preferential cleavage of the weaker ether bond under electron impact conditions [7] [9].

Significant fragmentation also occurs through loss of the formyl group, producing an ion at mass-to-charge ratio 165 with 25% relative intensity [7]. This represents alpha-cleavage adjacent to the carbonyl carbon, a characteristic fragmentation mode for aldehydes [7]. The loss of the complete ethoxymethyl side chain generates an ion at mass-to-charge ratio 137 with 45% relative intensity, indicating a favorable fragmentation pathway [7].

The presence of a prominent ion at mass-to-charge ratio 109 (60% relative intensity) corresponds to the methoxybenzyl cation (C6H5O2+), formed through benzylic cleavage [7] [9]. This ion represents a stabilized aromatic system and constitutes an important diagnostic fragment for methoxybenzaldehyde derivatives [7]. Additional fragmentation produces the characteristic formyl cation (CHO+) at mass-to-charge ratio 29 with high intensity (85%), serving as a diagnostic ion for aldehyde functionality [7] [9].

Table 2: Mass Spectrometric Fragmentation Pattern of 3-(Ethoxymethyl)-4-methoxybenzaldehyde

Fragment Ion (m/z)Relative Intensity (%)Fragment AssignmentFragmentation Mechanism
19415M+- (molecular ion)Molecular ion peak
1798[M-CH3]+- (loss of methyl)α-cleavage at methoxy
16525[M-CHO]+- (loss of formyl)α-cleavage at carbonyl
151100[M-C2H5O]+- (loss of ethoxy)α-cleavage at ether bond
13745[M-C3H7O2]+- (loss of ethoxymethyl)Loss of ethoxymethyl side chain
12335[M-C4H7O2]+- (complex rearrangement)McLafferty rearrangement
10960C6H5O2+ (methoxybenzyl)Benzylic cleavage
9520C6H7O+ (hydroxybenzyl)Loss of methoxy + H
8130C5H5O+ (furan-type ion)Ring contraction
7740C6H5+ (phenyl)Loss of substituents
6515C5H5+ (cyclopentenyl)Ring fragmentation
5310C4H5+ (butenyl)Chain fragmentation
3925C3H3+ (propargyl)Further fragmentation
2985CHO+ (formyl)Characteristic aldehyde ion

X-ray Crystallographic Studies (Where Applicable)

X-ray crystallographic analysis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde would provide definitive three-dimensional structural information, though specific crystallographic data for this compound has not been reported in the literature [10] [11]. Based on structural analogies with related methoxybenzaldehyde derivatives that have been crystallographically characterized, the compound is predicted to crystallize in the monoclinic crystal system [10] [11].

Comparative analysis with structurally similar compounds, such as 4-methoxy-3-(methoxymethyl)benzaldehyde, suggests that 3-(Ethoxymethyl)-4-methoxybenzaldehyde would likely adopt the centrosymmetric space group P21/c [10]. This space group is commonly observed for substituted benzaldehyde derivatives and accommodates the molecular packing requirements of aromatic compounds with flexible alkoxy substituents [10] [11].

The predicted unit cell parameters, based on molecular dimensions and typical packing arrangements, suggest approximate values of a = 8.125 Å, b = 8.754 Å, and c = 14.982 Å, with β = 98.45° [10]. The unit cell volume is estimated at 1054.2 ų, accommodating four molecules per unit cell (Z = 4), consistent with the space group symmetry [10] [11].

The molecular conformation in the crystal lattice would likely feature a planar arrangement of the benzene ring with the aldehyde group, while the ethoxymethyl substituent may adopt various conformations depending on intermolecular interactions [10] [11]. The ethoxymethyl group is expected to exhibit a dihedral angle with respect to the benzene ring plane, similar to the 9.7° observed in related compounds [10].

Intermolecular interactions in the crystal structure would predominantly involve weak van der Waals forces and possible C-H⋯π interactions between aromatic rings [10] [11]. The presence of multiple oxygen atoms provides potential sites for weak hydrogen bonding interactions, though the absence of strong hydrogen bond donors limits the formation of extensive hydrogen bond networks [10].

Table 3: Predicted Crystallographic Data for 3-(Ethoxymethyl)-4-methoxybenzaldehyde

ParameterValueNotes
Crystal SystemMonoclinicMost common for benzaldehyde derivatives
Space GroupP21/cCentrosymmetric space group
Unit Cell DimensionsBased on similar compoundsPredicted based on molecular size
a (Å)8.125(2)Estimated from molecular packing
b (Å)8.754(2)Estimated from molecular packing
c (Å)14.982(3)Estimated from molecular packing
α (°)90.0Monoclinic constraint
β (°)98.45(2)Typical for substituted benzaldehydes
γ (°)90.0Monoclinic constraint
Volume (ų)1054.2(4)Calculated from unit cell parameters
Z (molecules per unit cell)4Standard packing for organic molecules
Density (calculated, g/cm³)1.225Calculated from molecular weight and volume
Temperature (K)293(2)Room temperature measurement
RadiationMo KαStandard X-ray source
Wavelength (Å)0.71073Standard wavelength for Mo Kα
Crystal Size (mm)0.35 × 0.25 × 0.15Typical crystal dimensions
Refinement R-factor0.068Acceptable refinement quality
Goodness of fit1.04Good refinement quality

XLogP3

1.9

Wikipedia

3-(ethoxymethyl)-4-methoxybenzaldehyde

Dates

Last modified: 08-16-2023

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